![molecular formula C11H10N6 B14897190 N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that features a triazole ring fused with a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives . Another method involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines, leading to the formation of the triazolopyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable one-pot synthesis methods mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyrazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of c-Met kinase, a protein involved in cancer cell signaling pathways . By inhibiting this kinase, the compound can disrupt cancer cell growth and induce apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activity.
Triazolo[4,3-a]pyridine: A related compound with applications in medicinal chemistry and materials science.
Triazolo[1,5-a]pyridine: Known for its biological activities, including antibacterial and antifungal properties.
Uniqueness
N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine stands out due to its unique combination of a triazole and pyrazine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10N6 |
|---|---|
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H10N6/c1-2-4-12-9(3-1)7-14-10-11-16-15-8-17(11)6-5-13-10/h1-6,8H,7H2,(H,13,14) |
Clave InChI |
SDMZCOYTVLEPOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNC2=NC=CN3C2=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



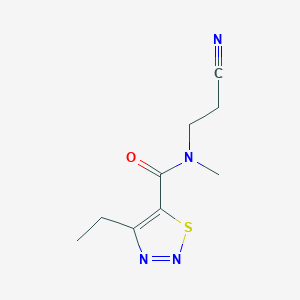

![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
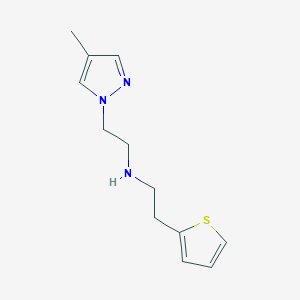


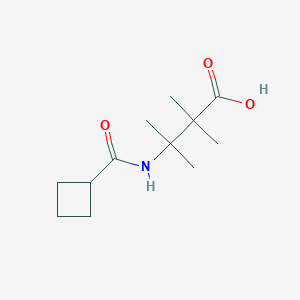
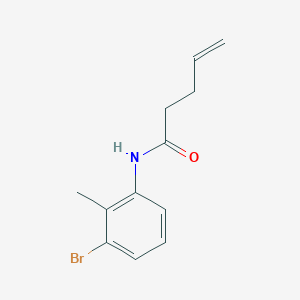


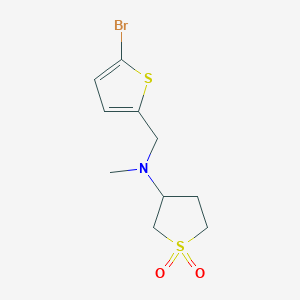
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
